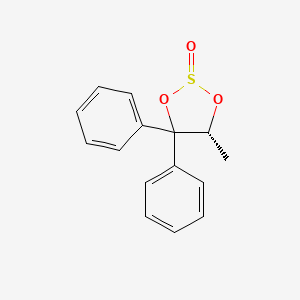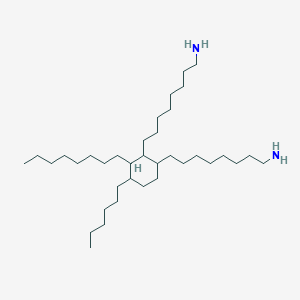
8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) is a complex organic compound with the molecular formula C36H74N2 and a molecular weight of 534.986 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with hexyl and octyl groups, and two octan-1-amine groups attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) typically involves multiple steps, starting with the preparation of the cyclohexane ring substituted with hexyl and octyl groups This can be achieved through a series of alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanedioctanamine, 4-hexyl-3-octyl-: A similar compound with a slightly different substitution pattern on the cyclohexane ring.
Other bis(octan-1-amine) derivatives: Compounds with different alkyl groups attached to the cyclohexane ring.
Uniqueness
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) is unique due to its specific substitution pattern and the presence of two octan-1-amine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C36H74N2 |
|---|---|
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
8-[2-(8-aminooctyl)-4-hexyl-3-octylcyclohexyl]octan-1-amine |
InChI |
InChI=1S/C36H74N2/c1-3-5-7-9-15-21-27-35-33(25-19-8-6-4-2)29-30-34(26-20-14-10-12-17-23-31-37)36(35)28-22-16-11-13-18-24-32-38/h33-36H,3-32,37-38H2,1-2H3 |
Clave InChI |
XNGOMOBSCGOLEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(CCC(C1CCCCCCCCN)CCCCCCCCN)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12818655.png)
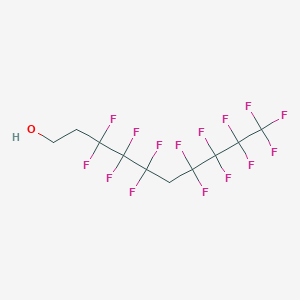
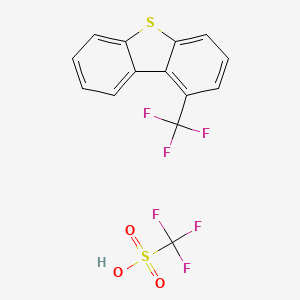
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
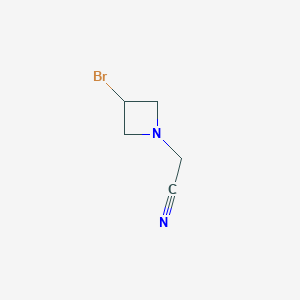

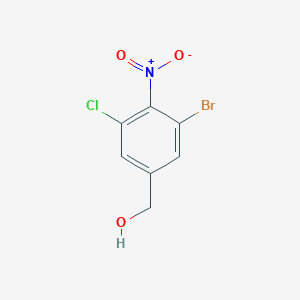

![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
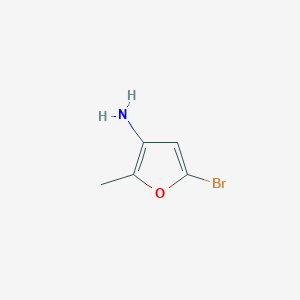
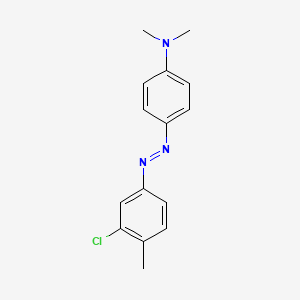
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)

